5-methyl-1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-1H-1,2,4-triazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N6O2/c1-2-11-3(4(17)18)15-16(2)6-12-5(13-14-6)7(8,9)10/h1H3,(H,17,18)(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSFXJSQKPCBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=NNC(=N2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole with various electrophiles under lithiation conditions . The reaction conditions often include the use of n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by trapping with electrophiles.
Industrial Production Methods
Industrial production methods for this compound may involve scalable approaches such as flow chemistry. This allows for the continuous production of the compound with high efficiency and yield. The use of catalytic systems and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-1H-1,2,4-triazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium, hydrogen peroxide, and lithium aluminum hydride. The reaction conditions often involve low temperatures for lithiation reactions and controlled environments for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives, including the compound , have been extensively studied for their antibacterial and antifungal properties. Research indicates that 5-methyl-1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-1H-1,2,4-triazole-3-carboxylic acid exhibits significant activity against various pathogens:
- Antibacterial : The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. For instance, studies have reported that triazole hybrids exhibit minimum inhibitory concentrations (MIC) comparable or superior to standard antibiotics like ciprofloxacin and vancomycin .
- Antifungal : Its antifungal activity has been documented against several fungi, including Candida species. Compounds with similar structures have been synthesized and tested for enhanced efficacy against resistant strains .
Anticancer Properties
The triazole scaffold is recognized for its potential in cancer therapy. Research has indicated that derivatives of triazoles can inhibit tumor growth and induce apoptosis in cancer cells. The this compound may serve as a lead compound for developing new anticancer agents due to its structural attributes that facilitate interactions with biological targets involved in cancer progression .
Antimalarial Activity
Recent studies have explored the potential of triazole derivatives as antimalarial agents. The compound has been evaluated for its ability to inhibit the Plasmodium falciparum dihydropteroate synthase (DHPS), suggesting a pathway for developing new antimalarial drugs .
Fungicides
The unique structure of this compound makes it a candidate for use as a fungicide in agriculture. Its efficacy against plant pathogens can help protect crops from fungal infections while promoting healthier yields .
Herbicides
Triazole compounds have also been investigated for their herbicidal properties. The ability to inhibit specific enzymes in plants can lead to selective weed control without affecting crop growth .
Synthesis and Structure–Activity Relationship (SAR)
The synthesis of this compound involves various chemical reactions that can be optimized to enhance its biological activity. Structure–activity relationship studies indicate that modifications to the trifluoromethyl group and the carboxylic acid functionality can significantly influence the compound's potency against different biological targets .
Case Studies
Mechanism of Action
The mechanism of action of 5-methyl-1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related 1,2,4-triazole derivatives, emphasizing substituent effects, biological activities, and physicochemical properties.
Structural and Functional Analysis
Core Heterocycle Variations :
- The target compound’s 1,2,4-triazole scaffold is distinct from 1,2,3-triazole derivatives (e.g., ), which exhibit reduced thermal stability and differing electronic properties .
- Bifunctional triazole systems (e.g., the target compound) are less common but offer synergistic interactions in biological systems, such as dual hydrogen bonding via the carboxylic acid and hydrophobic interactions via trifluoromethyl .
Substituent Effects :
- Trifluoromethyl Group : Enhances lipophilicity and metabolic resistance, critical for blood-brain barrier penetration in CNS-targeting drugs .
- Carboxylic Acid vs. Carboxamide : The carboxylic acid in the target compound increases solubility and acidity (pKa ~3–4), whereas carboxamide derivatives (e.g., ) improve oral bioavailability and enzymatic stability .
- Aromatic vs. Aliphatic Substituents : Compounds with aryl groups (e.g., 4-methoxyphenyl in ) exhibit stronger π-π stacking interactions in protein binding compared to aliphatic substituents (e.g., cyclobutyl) .
Biological Activity: 1,2,4-triazole derivatives are associated with antinociceptive, anticancer, and plant growth regulatory activities . The trifluoromethyl group in the target compound may enhance antifungal or antiviral activity, as seen in analogous triazoles .
Physicochemical Properties :
Biological Activity
5-Methyl-1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-1H-1,2,4-triazole-3-carboxylic acid (hereafter referred to as "the compound") is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈F₃N₃O₂ |
| Molecular Weight | 271.199 g/mol |
| CAS Number | 499771-21-0 |
| IUPAC Name | 5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |
Antifungal Activity
Triazoles are well-known for their antifungal properties. The compound exhibits potent activity against various fungal pathogens by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a crucial component in ergosterol biosynthesis. In a comparative study, derivatives of triazoles showed enhanced antifungal efficacy with minimum inhibitory concentrations (MIC) significantly lower than standard treatments like fluconazole. For instance, compounds with similar structural motifs demonstrated MIC values as low as 0.0156 μg/mL against Candida albicans .
Antibacterial Activity
The compound's antibacterial potential has also been explored. Research indicates that triazole derivatives can exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain triazole derivatives displayed MIC values up to 16 times more potent than ampicillin against resistant strains . The presence of electron-donating groups on the phenyl ring was identified as a key factor enhancing antibacterial activity.
Anticancer Activity
Emerging studies suggest that triazole derivatives may also possess anticancer properties. The compound's structure allows for interactions with various cellular targets involved in cancer progression. In vitro tests have shown that compounds with similar triazole frameworks can induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and inhibition of topoisomerases .
Structure-Activity Relationship (SAR)
Understanding the SAR of triazoles is crucial for optimizing their biological activities. The presence of trifluoromethyl groups has been associated with increased lipophilicity and improved membrane permeability, which enhances bioavailability and therapeutic efficacy . Additionally, modifications at the carboxylic acid position have been shown to influence the interaction with biological targets significantly.
Case Studies
- Antifungal Efficacy Against Candida Species : A series of synthesized triazole derivatives were tested against a panel of Candida species, revealing that compounds with trifluoromethyl substitutions exhibited superior antifungal activity compared to traditional azoles .
- Antibacterial Activity Against MRSA : Another study focused on the antibacterial properties of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain compounds had MIC values significantly lower than those of established antibiotics, suggesting potential for development as new antibacterial agents .
Q & A
Basic: What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound, and how should data interpretation be approached?
Answer:
Structural elucidation requires a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolves the spatial arrangement of the triazole rings and trifluoromethyl group. For example, similar triazole derivatives were analyzed using single-crystal X-ray diffraction to confirm bond angles and intermolecular interactions .
- NMR spectroscopy : Focus on distinguishing triazole ring protons (δ 8.0–9.0 ppm) and coupling patterns. The trifluoromethyl group (CF₃) produces a distinct ¹⁹F NMR signal near δ -60 to -70 ppm.
- IR spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹).
Methodological Tip : Cross-validate NMR and crystallographic data to resolve ambiguities in tautomeric forms of the triazole rings .
Advanced: How can synthetic yield be optimized for this compound, particularly when scaling reactions?
Answer:
Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of triazole intermediates, as demonstrated in alkylation reactions of similar compounds .
- Temperature control : Maintain 0–5°C during coupling steps to minimize side reactions from the reactive trifluoromethyl group.
- Catalyst use : Employ K₂CO₃ or Cs₂CO₃ to deprotonate the triazole N-H moiety, improving nucleophilic substitution efficiency .
Scaling Consideration : Gradual reagent addition and inline FTIR monitoring can mitigate exothermic effects in gram-scale syntheses .
Advanced: What computational strategies are recommended to model the electronic effects of the trifluoromethyl group on reactivity?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, trifluoromethyl groups in triazoles exhibit strong electron-withdrawing effects, altering charge distribution .
- Reaction Pathway Simulation : Use quantum chemical software (e.g., Gaussian) to model transition states in substitution reactions. This approach identified steric hindrance at the 3-position of the triazole ring in related compounds .
Validation : Compare computed activation energies with experimental kinetic data to refine models .
Basic: What are the critical steps in confirming purity post-synthesis?
Answer:
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to detect trace impurities (<0.1%).
- Elemental Analysis : Verify %C, %H, and %N to confirm stoichiometry, especially given the high fluorine content.
- Melting Point Consistency : Compare observed values with literature data (e.g., similar triazole-carboxylic acids melt at 195–214°C ).
Note : Recrystallization from DMF/acetic acid (1:1) improves purity for X-grade samples .
Advanced: How should researchers resolve contradictions between theoretical predictions and experimental enzyme inhibition data?
Answer:
- Dose-Response Reevaluation : Test multiple concentrations (e.g., 0.1–100 µM) to rule out non-specific binding at high doses.
- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to assess binding poses. For example, a triazole-thione derivative showed unexpected π-π stacking with aromatic residues in COX-2, despite initial DFT predictions .
- Control Experiments : Include known inhibitors (e.g., sulfonamides) to validate assay conditions and rule off-target effects .
Advanced: How to design experiments investigating substituent effects on pharmacokinetics without altering the core structure?
Answer:
- Isosteric Replacement : Substitute the trifluoromethyl group with –CF₂H or –OCF₃ while retaining the triazole-carboxylic acid backbone. Similar modifications in pyrazole derivatives improved metabolic stability .
- In Vitro ADME Profiling : Use Caco-2 cells for permeability assays and liver microsomes for metabolic stability. Track carboxylic acid ionization (pKa ~3.5) to predict absorption .
- Structural-Activity Relationship (SAR) : Compare logP (HPLC-derived) and plasma protein binding (equilibrium dialysis) across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
